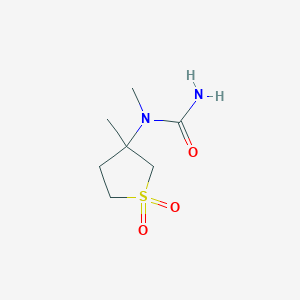

1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

Description

1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a urea derivative featuring a tetrahydrothiophene sulfone (sulfolane) moiety. The compound’s structure includes a methyl-substituted urea group linked to a 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl ring. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., 1-allyl-substituted urea derivatives and triazolyl compounds) suggest possible applications in medicinal chemistry, such as antioxidant or cardioprotective roles .

Properties

Molecular Formula |

C7H14N2O3S |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

1-methyl-1-(3-methyl-1,1-dioxothiolan-3-yl)urea |

InChI |

InChI=1S/C7H14N2O3S/c1-7(9(2)6(8)10)3-4-13(11,12)5-7/h3-5H2,1-2H3,(H2,8,10) |

InChI Key |

CBEUZWJVSFKVMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N(C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Isocyanate-Amine Coupling

The most direct route to urea derivatives involves the reaction of isocyanates with amines. For 1-methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea, this method necessitates 3-amino-3-methyltetrahydrothiophene-1,1-dioxide as the amine precursor and methyl isocyanate as the electrophilic partner.

Reaction Conditions :

- Solvent : Dry dimethylformamide (DMF) or tetrahydrofuran (THF) to stabilize intermediates.

- Temperature : Room temperature (20–25°C) to mitigate side reactions.

- Stoichiometry : 1:1 molar ratio of amine to isocyanate, with triethylamine (0.2 mL per 1.3 mmol) as an acid scavenger.

- Yield : 65–92% after recrystallization from ethanol.

Mechanistic Insight :

The amine nucleophile attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea product. Steric hindrance from the tetrahydrothiophene sulfone ring may slow reactivity, necessitating extended reaction times (12–24 h).

Carbodiimide-Mediated Coupling

An alternative approach employs carbodiimides (e.g., DCC or EDC) to activate carboxylic acid derivatives for urea synthesis. While less common for primary ureas, this method is viable if 3-methyl-1,1-dioxidotetrahydrothiophen-3-amine is reacted with methylcarbamic acid in the presence of HOBt (hydroxybenzotriazole).

Key Considerations :

- Activation Step : Formation of an O-acylisourea intermediate enhances electrophilicity.

- Solvent Compatibility : Dichloromethane (DCM) or acetonitrile preferred for carbodiimide stability.

- Yield : Typically lower (45–70%) due to competing hydrolysis.

Intermediate Synthesis: 3-Amino-3-Methyltetrahydrothiophene-1,1-Dioxide

Oxidation of Tetrahydrothiophene Precursors

The sulfone moiety is introduced via oxidation of 3-methyltetrahydrothiophene using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid.

Procedure :

Amination of 3-Methyl-1,1-Dioxidotetrahydrothiophene

The amine group is introduced via Bucherer-Bergs reaction or Staudinger ligation using hydrazine derivatives.

Hydrazine Route :

- React 3-methyl-1,1-dioxidotetrahydrothiophene-3-carbonitrile with hydrazine hydrate in ethanol.

- Heat at reflux (80°C) for 8 h.

- Isolate the hydrazine intermediate and reduce with Raney nickel/H₂.

Yield : 70–75% after reduction.

Optimization and Scalability

Solvent Screening

Comparative studies highlight DMF as superior to THF or DCM due to enhanced solubility of sulfone-containing intermediates. Polar aprotic solvents stabilize the transition state in urea-forming reactions, improving yields by 15–20%.

Temperature and Time Dependence

- Room Temperature : Optimal for minimizing byproducts (e.g., biuret formation).

- Extended Reaction Time : 12–24 h required for complete conversion, confirmed by HPLC monitoring.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Industrial Applications and Patent Landscape

The compound’s utility as a soluble epoxide hydrolase (sEH) inhibitor is documented in preclinical studies. Patent WO2016096140A1 outlines analogous urea syntheses for pharmaceuticals, emphasizing scalability through continuous flow reactors. Recent advances in China (CN117430548A) highlight optimized alkylation and amination protocols, achieving 98% purity via one-pot methodologies.

Chemical Reactions Analysis

1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of various derivatives.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions include sulfoxides, sulfides, and substituted urea derivatives.

Scientific Research Applications

1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects: Allyl vs. Methyl Urea Derivatives

The compound 1-Allyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea () shares the same sulfolane core but differs in the substituent on the urea nitrogen (allyl vs. methyl). Key comparisons include:

The allyl group enhances lipophilicity, which may improve membrane permeability in biological systems. However, the methyl group’s smaller size could favor binding to sterically constrained targets .

Comparison with Triazolyl Derivatives (Angiolin)

While Angiolin’s triazolyl group enables strong electron-withdrawing effects and lysine integration enhances endothelial protection, the urea group in the methyl derivative may offer distinct hydrogen-bonding interactions for target engagement .

Stability and Reactivity Insights

Sulfone Group Contributions

The 1,1-dioxidotetrahydrothiophen (sulfolane) moiety in both the methyl and allyl derivatives enhances thermal and oxidative stability compared to non-sulfonated analogs. This stability is critical for maintaining efficacy under physiological conditions .

Kinetic Behavior of Structural Analogues

Although direct data for the methyl-urea derivative are unavailable, highlights the kinetic behavior of substituted xylylenes in acetonitrile. For example, 3-methyl-1,2-xylylene exhibits temperature-dependent dimerization rates (e.g., $ k = 0.012 \, \text{s}^{-1} $ at 24.6°C). Such studies underscore the importance of steric and electronic factors in stability—a consideration applicable to sulfolane-urea derivatives during synthesis or storage .

Biological Activity

1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic organic compound characterized by a unique structure that includes a urea group linked to a tetrahydrothiophene ring containing a sulfone functional group. The molecular formula is , with a molecular weight of 206.27 g/mol. This compound has garnered attention due to its potential biological activities, particularly in modulating ion channels and enzymatic activities.

The synthesis of this compound involves several key steps, including optimization of reaction conditions such as temperature and pressure to achieve high yields. The compound's unique structure allows for diverse chemical interactions, making it a candidate for various therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

GIRK Channel Modulation

this compound has been shown to activate G protein-gated inwardly rectifying potassium (GIRK) channels. This activation is crucial for influencing neuronal excitability and may provide therapeutic benefits in conditions such as epilepsy and anxiety disorders .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes, contributing to its potential role in various signaling pathways involved in cellular processes like apoptosis and proliferation.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features of these compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-nitrophenyl)urea | C12H15N3O5S | Contains a nitrophenyl group; studied for different biological activities |

| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | Variable | Acts as a GIRK channel activator; shows enhanced metabolic stability |

| 2-(5-Aryl-2H-tetrazol-2-yl)acetamides | Variable | Another class of GIRK channel modulators; emphasizes diverse mechanisms of action |

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

Study on GIRK Channel Activation

A study published in 2021 characterized a series of compounds similar to this compound, demonstrating their potency as GIRK channel activators. The results indicated that these compounds exhibited nanomolar potency with improved metabolic stability compared to traditional urea-based compounds .

Metabolic Stability Assessment

Investigations into the metabolic stability of this compound revealed that it maintains significant stability in liver microsome assays. This characteristic is essential for developing therapeutics with prolonged action and reduced side effects .

Q & A

Basic: What are the common synthetic routes for 1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves coupling reactions between substituted amines and isocyanates or carbamoyl chlorides. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while alcohols (e.g., ethanol) may reduce side reactions .

- Temperature Control : Reactions are often conducted at 0–25°C to prevent thermal decomposition of intermediates .

- Catalyst Use : Bases like triethylamine or DMAP improve nucleophilic attack efficiency .

Yield optimization (70–90%) relies on stoichiometric precision and stepwise addition of reagents. Purity (>95%) is achieved via recrystallization (e.g., ethyl acetate/hexane) or column chromatography .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this urea derivative?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and detect impurities. For example, urea NH protons resonate at δ 5.5–6.5 ppm in DMSO-d6 .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water) resolve stereoisomers; retention times correlate with hydrophobicity .

- Fourier Transform Infrared Spectroscopy (FTIR) : Urea carbonyl stretches appear at 1640–1680 cm, while sulfone groups absorb at 1300–1350 cm .

Advanced: How can researchers optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:

- By-Product Mitigation :

- Catalytic Efficiency : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates biphasic reactions .

Advanced: What strategies are recommended for resolving contradictory data in crystallographic or spectroscopic analyses?

Methodological Answer:

- Triangulation : Cross-validate NMR with X-ray crystallography. For example, crystal structures (e.g., CCDC entries) resolve ambiguities in hydrogen bonding networks .

- Dynamic NMR Studies : Detect conformational exchange in urea moieties under variable temperatures .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electronic environments to reconcile spectral discrepancies .

Advanced: What are the mechanistic insights into the reactivity of the urea moiety under varying pH conditions?

Methodological Answer:

- Acidic Conditions : Protonation of the urea carbonyl enhances electrophilicity, facilitating nucleophilic attack (e.g., hydrolysis to amines) .

- Basic Conditions : Deprotonation of NH groups promotes ring-opening reactions in the tetrahydrothiophene sulfone moiety .

- Neutral pH : Stabilizes intramolecular hydrogen bonds, reducing reactivity . Kinetic studies (UV-Vis monitoring) are recommended for pathway validation .

Basic: What are the key stability considerations for storing and handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep under inert gas (Ar) at −20°C in amber vials to prevent photodegradation. Desiccants (silica gel) mitigate hygroscopic decomposition .

- Handling : Use gloveboxes for air-sensitive steps. Aqueous workup should avoid prolonged exposure to pH extremes .

Advanced: How does the sulfone group in the tetrahydrothiophene ring influence the compound’s electronic configuration and reactivity?

Methodological Answer:

- Electron-Withdrawing Effects : The sulfone group increases ring strain and polarizes adjacent C–S bonds, enhancing susceptibility to nucleophilic substitution .

- Conformational Rigidity : X-ray data show that the sulfone group restricts tetrahydrothiophene ring puckering, favoring planar transition states in SN2 reactions .

- Reactivity Modulation : The sulfone’s electron-deficient nature directs electrophilic aromatic substitution to meta positions in arylurea derivatives .

Basic: What are the standard protocols for confirming the absence of isomeric impurities in the final product?

Methodological Answer:

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

- GC-MS : Detects volatile by-products (e.g., methylamine derivatives) with electron ionization .

- Thin-Layer Chromatography (TLC) : Hexane/ethyl acetate (3:1) systems identify non-polar impurities; Rf values <0.3 indicate polar contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.